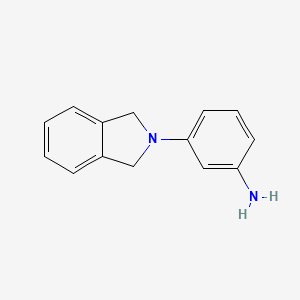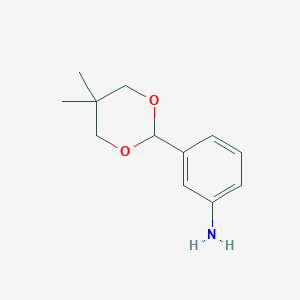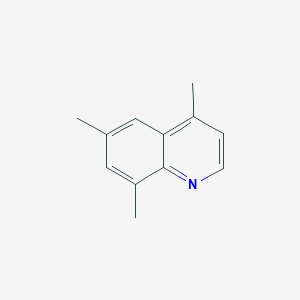
4,6,8-Trimethylquinoline
Übersicht
Beschreibung
4,6,8-Trimethylquinoline is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .
Molecular Structure Analysis
The molecular structure of 4,6,8-Trimethylquinoline consists of a quinoline backbone with three methyl groups attached at the 4th, 6th, and 8th positions . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4,6,8-Trimethylquinoline is a solid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 294.8±9.0 °C at 760 mmHg, and a flash point of 123.5±11.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Use as an Antioxidant in Rubber and Latexes : 1,2-Dihydro-2,2,4-trimethylquinoline, a derivative of 4,6,8-Trimethylquinoline, is utilized as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes. This compound was investigated due to its derivation from quinoline, a known rodent carcinogen, to assess its potential carcinogenic activity through occupational and consumer exposure during rubber manufacture and processing (National Toxicology Program technical report series, 1997).
Ethoxyquin in Animal Feed : Ethoxyquin (EQ), a derivative of 1,2-Dihydro-2,2,4-Trimethylquinoline, is extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Despite being banned in human food (except certain spices), its presence in animal feed means humans can be exposed through animal products like farmed fish, poultry, and eggs. The safety and toxicity of EQ have been subjects of significant research (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Free Radical Formation Studies : Electron spin resonance studies on ethoxyquin, another derivative, indicate that it exists partly as a free radical. This research is crucial for understanding its chemical behavior and potential uses or hazards (Skaare & Henriksen, 1975).
Cytotoxicity and Genotoxicity Analysis : The cytotoxic and genotoxic effects of ethoxyquin have been extensively studied, especially considering its use in animal feeds and potential carryover into food products of animal origin. Such studies are vital for assessing the safety and environmental impact of this compound (Blaszczyk & Skolimowski, 2015).
C–N Coupling in Chemical Synthesis : Research into the silver-catalyzed dimerization of 1,2-Dihydro-2,2,4-trimethylquinoline derivatives reveals new methods for creating C–N bonds, essential in pharmaceuticals and organic chemistry (Fotie, Rhodus, Taha, & Reid, 2012).
DNA Damage Assessment : Investigations into the DNA damage induced by ethoxyquin in human lymphocytes provide insights into its potential genotoxic effects, essential for understanding its safety in various applications (Blaszczyk, 2006).
Malaria Treatment Research : 8-Aminoquinoline therapy for latent malaria offers insights into the use of 8-aminoquinolines, related to 4,6,8-Trimethylquinoline, in treating endemic malaria. This research highlights the medical significance of quinoline derivatives (Baird, 2019).
Antioxidant Research in Food Preservation : Studies on ethoxyquin and its analogs, such as hydroquin, explore their antioxidant efficacy in food preservation, particularly in protecting polyunsaturated fatty acids in fish meal from oxidation (Koning, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-10(3)12-11(7-8)9(2)4-5-13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYZWOTJQPKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659954 | |
| Record name | 4,6,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-Trimethylquinoline | |
CAS RN |
88565-88-2 | |
| Record name | 4,6,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)

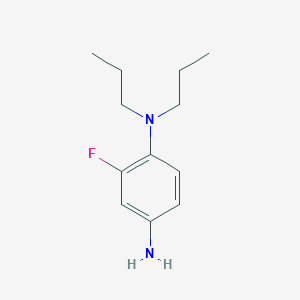

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
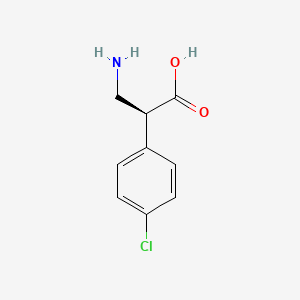
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)
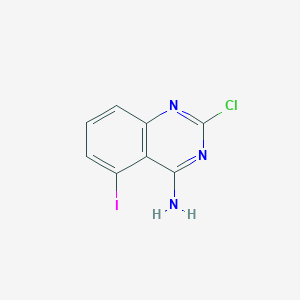
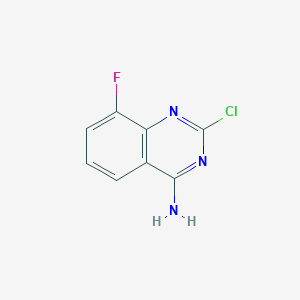
![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)
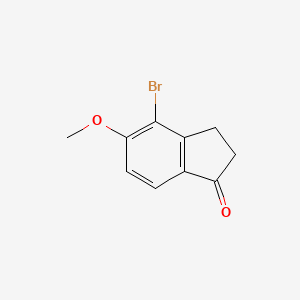
![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
